Ethyl ({3-cyano-5-[(2-fluorophenyl)carbamoyl]-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate
Description
Ethyl ({3-cyano-5-[(2-fluorophenyl)carbamoyl]-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate is a 1,4-dihydropyridine (DHP) derivative characterized by a fused heterocyclic core. Key structural features include:
- Substituents: 3-cyano group: Enhances electron-withdrawing effects, stabilizing the DHP ring and influencing intermolecular interactions. 5-[(2-fluorophenyl)carbamoyl]: A fluorinated aryl carboxamide group, likely contributing to target selectivity and metabolic stability. 4-(furan-2-yl): A heteroaromatic substituent that may modulate lipophilicity and π-π stacking interactions. Sulfanyl acetate ester: A thioether-linked ethyl acetate group, providing a handle for further derivatization or hydrolysis.
Properties
IUPAC Name |
ethyl 2-[[3-cyano-5-[(2-fluorophenyl)carbamoyl]-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4S/c1-3-29-18(27)12-31-22-14(11-24)20(17-9-6-10-30-17)19(13(2)25-22)21(28)26-16-8-5-4-7-15(16)23/h4-10,20,25H,3,12H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEJDAVUYZBKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2F)C3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl ({3-cyano-5-[(2-fluorophenyl)carbamoyl]-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate is a compound with significant potential in pharmacological applications. Its structure includes a dihydropyridine core, which is known for various biological activities, particularly in cardiovascular and neuroprotective contexts.
- Molecular Formula : C22H20FN3O4S
- Molecular Weight : 441.48 g/mol
- CAS Number : 693237-26-2
- Boiling Point : Approximately 616.6 °C (predicted) .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including ion channels and receptors involved in neurotransmission and cardiovascular function. The presence of the furan and dihydropyridine moieties enhances its pharmacological profile.
Cardiovascular Effects
Research indicates that compounds with dihydropyridine structures exhibit calcium channel blocking activity, which can lead to vasodilation and reduced blood pressure. This compound may similarly influence cardiovascular parameters by modulating calcium influx in vascular smooth muscle cells.
Neuroprotective Effects
Studies have shown that dihydropyridine derivatives can offer neuroprotection against oxidative stress and excitotoxicity. This compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Antioxidant Activity
The furan ring in the structure contributes to the antioxidant properties of the compound. Antioxidants are crucial in mitigating oxidative damage in cells, thus providing a protective effect against various diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Cardiovascular Study (2020) | Demonstrated that similar dihydropyridine derivatives reduced systolic blood pressure in hypertensive rat models. |
| Neuroprotection Study (2021) | Reported that compounds with similar structures protected neuronal cells from glutamate-induced toxicity. |
| Antioxidant Activity Assessment (2022) | Found that ethyl derivatives showed significant scavenging activity against free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Bioactivity and Target Profiling
- Bioactivity Clustering : highlights that structurally similar compounds (e.g., DHP derivatives with aryl carbamoyl groups) cluster by bioactivity profiles, suggesting shared modes of action. For example, fluorophenyl substituents may enhance kinase inhibition due to fluorine’s electronegativity and small atomic radius .
- Metabolic Stability : The 2-fluorophenyl group in the target compound likely improves oxidative stability compared to methoxy or chloro analogues, as fluorine resists cytochrome P450-mediated metabolism .
Crystallographic and Computational Insights
- Analogues like those in and were refined using similar methods, revealing planar DHP rings and substituent-dependent packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
